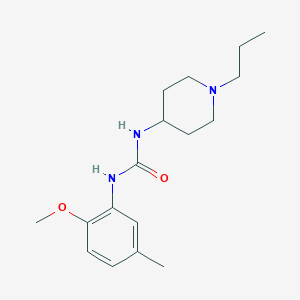![molecular formula C17H16N2O2S B5339197 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5339197.png)
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis. Physiologically, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This compound has been reported to exhibit cytotoxicity against both cancer and normal cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One of the directions is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory and anti-bacterial agent. In addition, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved using different methods. One of the methods involves the reaction of 2-chloro-3-(phenylsulfanyl)propanoic acid with 1,2-diaminocyclohexane in the presence of a base. Another method involves the reaction of 2-chloro-3-(phenylsulfanyl)propanoic acid with 1,2-diaminobenzene in the presence of a base. Both methods have been reported to yield high-quality products.
科学的研究の応用
4-[2-(phenylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been investigated for its potential as an anti-inflammatory and anti-bacterial agent.
特性
IUPAC Name |
4-(2-phenylsulfanylpropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(22-13-7-3-2-4-8-13)17(21)19-11-16(20)18-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCLCZDMAFQQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

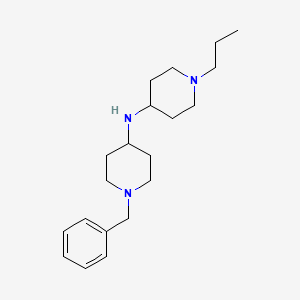

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5339125.png)
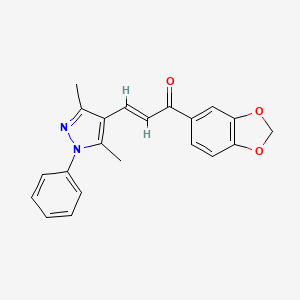
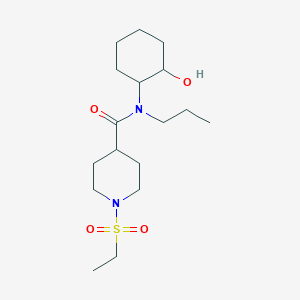
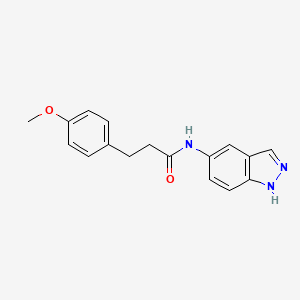
![ethyl 5-(2,5-dimethoxyphenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5339164.png)
![2-cyano-3-[5-(4-morpholinyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5339184.png)
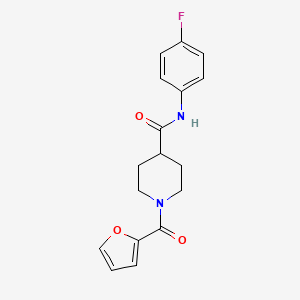
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5339191.png)
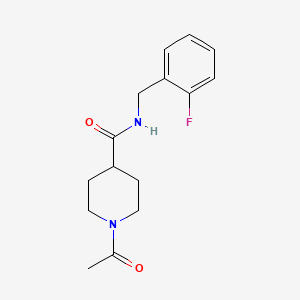
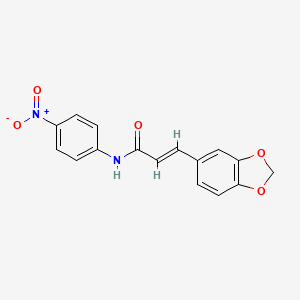
![N-(4-ethoxyphenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5339206.png)
